molecular formula C10H21Cl B13570917 1-Chloro-2,2-dimethyloctane

1-Chloro-2,2-dimethyloctane

Cat. No.: B13570917
M. Wt: 176.72 g/mol
InChI Key: NLVTYXBEPSHDCB-UHFFFAOYSA-N
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Description

1-Chloro-2,2-dimethyloctane is an organic compound with the molecular formula C10H21Cl. It is a type of alkyl halide, specifically a chloroalkane, where a chlorine atom is bonded to a carbon atom in an octane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2,2-dimethyloctane can be synthesized through the chlorination of 2,2-dimethyloctane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where 2,2-dimethyloctane is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,2-dimethyloctane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-2,2-dimethyloctane has various applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of chloroalkanes with biological systems.

    Medicine: Research into the potential pharmacological properties of chloroalkanes includes their use as precursors for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-chloro-2,2-dimethyloctane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon atom, making it susceptible to nucleophilic attack. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2,2-dimethyloctane is unique due to its specific carbon chain length and the position of the chlorine atom. This affects its reactivity and the types of reactions it can undergo compared to its shorter-chain analogs .

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

1-chloro-2,2-dimethyloctane

InChI

InChI=1S/C10H21Cl/c1-4-5-6-7-8-10(2,3)9-11/h4-9H2,1-3H3

InChI Key

NLVTYXBEPSHDCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)CCl

Origin of Product

United States

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